molecular formula C25H43N9O8S B14459128 Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- CAS No. 72098-65-8

Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl-

Cat. No.: B14459128
CAS No.: 72098-65-8
M. Wt: 629.7 g/mol
InChI Key: QTPBCDZBQZEKGU-WOYTXXSLSA-N
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Description

Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- is a synthetic peptide composed of six amino acids. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The unique sequence of amino acids in this peptide allows it to interact with specific biological targets, making it a valuable tool for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to expose the amine group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In the latter method, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produce the peptide. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino acid modification.

Major Products

    Oxidation: Formation of disulfide-linked dimers or higher-order structures.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

    Industry: Utilized in the development of biosensors and diagnostic assays.

Mechanism of Action

The mechanism of action of Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The cysteine residue allows for the formation of disulfide bonds, which can stabilize the peptide’s structure or facilitate its interaction with other molecules. The proline residue introduces a kink in the peptide chain, affecting its overall conformation and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Oxytocin: A cyclic nonapeptide with a similar sequence but different biological activity.

    Vasopressin: Another cyclic nonapeptide with distinct physiological functions.

    L-asparaginase: An enzyme with a different sequence but similar applications in cancer therapy.

Uniqueness

Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- is unique due to its specific sequence and the presence of cysteine and proline residues, which confer distinct structural and functional properties. This peptide’s ability to form disulfide bonds and its conformational flexibility make it a valuable tool for various scientific applications.

Properties

CAS No.

72098-65-8

Molecular Formula

C25H43N9O8S

Molecular Weight

629.7 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide

InChI

InChI=1S/C25H43N9O8S/c1-12(2)8-14(22(39)30-10-20(29)37)32-24(41)17-4-3-7-34(17)25(42)16(11-43)33-23(40)15(9-19(28)36)31-21(38)13(26)5-6-18(27)35/h12-17,43H,3-11,26H2,1-2H3,(H2,27,35)(H2,28,36)(H2,29,37)(H,30,39)(H,31,38)(H,32,41)(H,33,40)/t13-,14-,15-,16-,17-/m0/s1

InChI Key

QTPBCDZBQZEKGU-WOYTXXSLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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